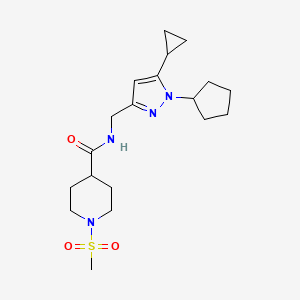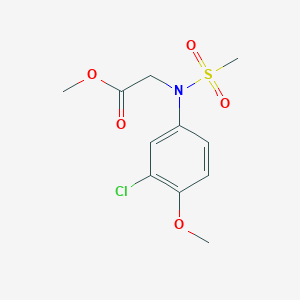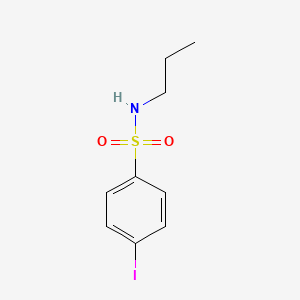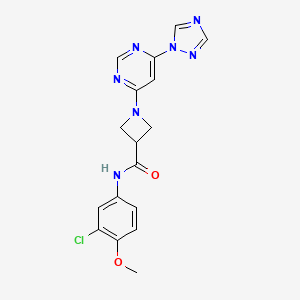
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic molecule known for its application in various fields, including medicinal chemistry and industrial chemistry. This molecule's unique structural features grant it distinct chemical and biological properties, making it an essential subject in contemporary scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic synthesis. The initial steps often involve the preparation of the triazole ring, followed by functionalization to incorporate the trifluoromethyl group.
Key synthetic steps include:
Formation of the triazole ring by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group through nucleophilic or electrophilic fluorination techniques.
Coupling of the triazole derivative with an appropriate urea precursor using coupling reagents such as carbodiimides.
Final steps include purification processes like recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: For industrial-scale production, the process involves optimizing each reaction step for cost-efficiency, yield, and purity
化学反应分析
Types of Reactions: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea undergoes several types of chemical reactions, including:
Oxidation: Formation of additional carbonyl or carboxylate functionalities.
Reduction: Conversion to alcohol or amine derivatives.
Substitution: Introduction of various substituents onto the triazole or urea moieties.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Utilization of nucleophiles like sodium azide or organolithium reagents in anhydrous conditions.
Major Products: The reactions typically yield derivatives that can be further modified for specific applications, including pharmacological intermediates or agricultural chemicals.
科学研究应用
Chemistry: The compound is studied for its ability to form hydrogen bonds and pi-stacking interactions, making it useful in the design of supramolecular assemblies and crystal engineering.
Biology and Medicine: In medicinal chemistry, this compound is researched for its potential as an enzyme inhibitor, specifically targeting enzymes implicated in metabolic and infectious diseases. Its structural motif is considered a scaffold for developing novel therapeutics.
Industry: In industrial applications, the compound serves as a precursor for advanced materials with specific electronic properties, such as polymers or coatings with enhanced durability and resistance.
作用机制
Mechanism: The compound acts by binding to specific molecular targets, typically enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular Targets and Pathways: 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea targets include kinases, proteases, or G-protein coupled receptors. The compound may modulate signaling pathways by inhibiting enzyme activity, leading to therapeutic effects in disease models.
相似化合物的比较
Comparison: Similar compounds include other triazole and urea derivatives. Compared to these, 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(o-tolyl)urea exhibits unique properties such as higher chemical stability and enhanced biological activity due to the trifluoromethyl group.
Similar Compounds
1,2,4-Triazole derivatives
Benzotriazole derivatives
Urea derivatives like phenylureas and benzylureas
This comprehensive exploration highlights the significance and versatility of This compound in various scientific and industrial domains.
属性
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-9-5-3-4-6-10(9)19-12(23)18-7-8-22-13(24)21(2)11(20-22)14(15,16)17/h3-6H,7-8H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVGFXVZNZLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2514375.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

![(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2514380.png)
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

